molecular formula C17H24N4O3 B2386415 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea CAS No. 2034634-14-3

1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Cat. No.: B2386415
CAS No.: 2034634-14-3
M. Wt: 332.404
InChI Key: HBAGOCYDPWOOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a synthetic organic compound that features a urea moiety linked to a benzyl group and a pyrazole ring. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a drug candidate for various diseases.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate nucleophile to form the benzyl intermediate.

    Pyrazole Derivative Synthesis: The pyrazole ring is synthesized through the reaction of hydrazine with a diketone or similar precursor.

    Coupling Reaction: The benzyl intermediate is then coupled with the pyrazole derivative under suitable conditions to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzyl and pyrazole moieties can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxybenzyl)-3-(2-(1H-pyrazol-3-yl)ethyl)urea: Lacks the dimethyl groups on the pyrazole ring.

    1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl)urea: Different substitution pattern on the pyrazole ring.

Uniqueness

1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12-9-14(20-21(12)2)7-8-18-17(22)19-11-13-5-6-15(23-3)16(10-13)24-4/h5-6,9-10H,7-8,11H2,1-4H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAGOCYDPWOOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.